Kasugamycin hydrochloride hydrate
Overview
Description
Kasugamycin hydrochloride hydrate is an antibiotic compound known for its ability to bind both the 30S and 70S ribosomal subunits, but not the isolated 50S subunit. This compound mimics messenger RNA nucleotides, destabilizing transfer RNA binding and inhibiting canonical translation initiation . It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kasugamycin hydrochloride hydrate is synthesized through a series of chemical reactions involving the precursor kasugamycin. The synthesis typically involves the following steps:
Kasugamycin Production: Kasugamycin is produced through fermentation using the bacterium Streptomyces kasugaensis.
Hydrochloride Formation: The kasugamycin is then reacted with hydrochloric acid to form kasugamycin hydrochloride.
Hydrate Formation: The final step involves the addition of water to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the subsequent chemical reactions are carried out in controlled environments to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Kasugamycin hydrochloride hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce kasugamycin derivatives with additional oxygen atoms, while reduction may produce derivatives with additional hydrogen atoms .
Scientific Research Applications
Kasugamycin hydrochloride hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ribosomal binding and translation inhibition.
Biology: Used to study the effects of translation inhibition on cellular processes.
Medicine: Investigated for its potential use in treating bacterial infections and as a tool for understanding antibiotic resistance.
Industry: Used in the development of new antibiotics and as a standard for quality control in pharmaceutical production .
Mechanism of Action
Kasugamycin hydrochloride hydrate exerts its effects by binding to the 30S and 70S ribosomal subunits, mimicking messenger RNA nucleotides. This binding destabilizes transfer RNA binding and inhibits canonical translation initiation. The compound specifically inhibits translation initiation of canonical messenger RNA but not leaderless messenger RNA. This selective inhibition is due to the reduced overlap between messenger RNA and kasugamycin in leaderless messenger RNA, which stabilizes transfer RNA binding in the presence of the 50S subunit .
Comparison with Similar Compounds
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.
Gentamicin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit and disrupts protein synthesis.
Streptomycin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit and inhibits translation initiation .
Uniqueness
Kasugamycin hydrochloride hydrate is unique in its selective inhibition of canonical messenger RNA translation initiation while not affecting leaderless messenger RNA. This selective inhibition makes it a valuable tool for studying translation mechanisms and developing new antibiotics .
Properties
IUPAC Name |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOPMVCASNBEZ-VHRLMMNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859996 | |
Record name | Kasugamycin hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200132-83-8 | |
Record name | Kasugamycin hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200132838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kasugamycin hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KASUGAMYCIN HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9BN7V7QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.